Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside
Description
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS RN: 210297-54-4) is a protected mannopyranoside derivative widely employed as a synthetic intermediate in carbohydrate chemistry. Its structure features a mannose core with three distinct protecting groups:
- Allyl group at the O-2 position, enabling orthogonal deprotection via palladium-catalyzed conditions.
- Benzyl group at O-3, providing stability under acidic and basic conditions.
- Benzylidene acetal at O-4 and O-6, offering regioselective protection and acid-labile cleavage .
Synthesis: The compound is synthesized through sequential protection steps. For example, benzylidene protection of 4,6-diols is achieved using benzaldehyde derivatives, followed by allylation and benzylation at O-2 and O-3, respectively. Similar methodologies are described for related disaccharides in , involving glycosylation with N-iodosuccinimide (NIS) and triflic acid (TfOH) as promoters, yielding protected intermediates in 72–86% efficiency .
Applications: This compound serves as a key intermediate in oligosaccharide synthesis, particularly for constructing α-linked mannose structures relevant to glycobiology and drug development .
Properties
IUPAC Name |
(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22+,23?,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGKDDPSSKUWEG-NBOVQHNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125649 | |
| Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210297-54-4 | |
| Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210297-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strategic Protection of Hydroxyl Groups in Mannopyranoside Derivatives
The synthesis of complex mannosides requires sequential protection of hydroxyl groups to ensure regioselective functionalization. For Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside, the 4,6-O-benzylidene acetal is introduced first due to its stability under subsequent reaction conditions. Benzylidene protection is typically achieved using benzaldehyde dimethylacetal in the presence of an acid catalyst such as camphorsulfonic acid or sulfuric acid . This step locks the 4,6-diol into a rigid bicyclic structure, directing subsequent reactions to the remaining hydroxyl groups at C2 and C3 .
The 3-O-benzyl group is introduced next via nucleophilic substitution. Treatment of the 4,6-O-benzylidene intermediate with benzyl bromide in the presence of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) facilitates deprotonation and alkylation at the C3 position . NaH acts as a strong base, generating the alkoxide ion, which reacts with benzyl bromide to form the ether linkage. This step proceeds in high yield (99%) due to the steric accessibility of the C3 hydroxyl in the benzylidene-protected intermediate .
Allylation at the C2 Position: Optimizing Reaction Conditions
The final critical step involves allylation of the C2 hydroxyl. Grzeszczyk et al. (1998) demonstrated that treating the 3-O-benzyl-4,6-O-benzylidene intermediate with allyl bromide in DMF using NaH as a base achieves near-quantitative yield . The reaction mechanism proceeds via an SN2 pathway, where the alkoxide ion at C2 attacks the allyl bromide, displacing bromide and forming the allyl ether. DMF enhances reactivity by stabilizing the transition state through polar interactions .
Key variables influencing this step include:
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Temperature : Room temperature (20–25°C) minimizes side reactions.
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Base Stoichiometry : A 1.2:1 molar ratio of NaH to substrate prevents overalkylation.
A competing pathway involves potential migration of the benzylidene group under strongly basic conditions, but this is mitigated by the rigidity of the 4,6-O-benzylidene ring .
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃) : δ 7.45–7.25 (m, 10H, aromatic protons), 5.92 (m, 1H, allyl CH), 5.32 (d, J = 1.8 Hz, 1H, H1), 4.85 (s, 2H, benzyl CH₂), 3.36 (s, 3H, OCH₃) .
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¹³C NMR : δ 137.8 (benzylidene quaternary carbon), 101.2 (C1), 75.4 (C3), 72.1 (C2), 55.9 (OCH₃) .
Mass Spectrometry
Infrared Spectroscopy
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| 4,6-O-Benzylidene | Benzaldehyde dimethylacetal, H₂SO₄, MeCN | 85% | |
| 3-O-Benzyl | Benzyl bromide, NaH, DMF, 3h | 99% | |
| 2-O-Allyl | Allyl bromide, NaH, DMF, rt | 99% |
The Grzeszczyk protocol remains the gold standard due to its efficiency and reproducibility. Alternative methods using silver oxide or phase-transfer catalysis have been reported but offer no significant yield improvements .
Challenges and Mitigation Strategies
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Regioselectivity : Competing reactions at C2 and C3 are avoided by sequential protection. The benzylidene group electronically deactivates C4 and C6, while steric hindrance directs benzylation to C3 .
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Stereochemical Integrity : The α-configuration at C1 is preserved by using methyl α-D-mannopyranoside as the starting material and avoiding conditions that promote anomerization .
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from minor byproducts .
Applications and Derivatives
This compound serves as a precursor for synthesizing mannose-containing glycoconjugates, including vaccines and enzyme inhibitors. For example, removal of the benzylidene group with aqueous acetic acid followed by phosphorylation enables access to mannose-1-phosphate analogs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.
Substitution: The benzyl and allyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the allyl group.
Diols: Resulting from the reduction of the benzylidene acetal.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside has the molecular formula and a molecular weight of 362.4 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity. Its structure can be represented as follows:
Glycobiology
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is utilized in glycobiology as a building block for synthesizing glycosides and glycoproteins. Its structural features allow it to participate in glycosylation reactions, which are crucial for the formation of complex carbohydrates.
Case Study : In a study examining the synthesis of heparan sulfate fragments, this compound was used as a glycosyl donor to create specific oligosaccharides with potential therapeutic applications in cancer treatment .
Medicinal Chemistry
The compound has been investigated for its potential anti-cancer properties. Research indicates that derivatives of this compound can inhibit cell surface sialylation, which is often associated with tumor progression.
Case Study : A recent study demonstrated that analogs of Methyl 2-O-allyl-3-O-benzylidene derivatives effectively reduced sialic acid expression on cancer cells, leading to decreased metastatic potential .
Biochemical Reagents
In proteomics research, Methyl 2-O-allyl-3-O-benzylidene derivatives serve as biochemical reagents for studying protein-glycan interactions. These interactions are critical for understanding various biological processes including cell signaling and immune responses.
Application Example : The compound has been used to probe interactions between glycoproteins and lectins, providing insights into the role of carbohydrates in cellular recognition processes .
Mechanism of Action
The mechanism of action of Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor for glycosidases and glycosyltransferases, affecting the synthesis and degradation of glycans. The molecular targets include enzymes like α-mannosidase and β-galactosidase, which play crucial roles in glycan processing .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside and analogous derivatives are highlighted below:
Table 1: Structural and Functional Comparison
*Note: Molecular weight discrepancies arise from conflicting evidence (e.g., C17H22O6 in vs. C24H26O6 based on structural analysis). The formula C24H26O6 is inferred from the mannose core and substituent contributions.
Key Observations:
Protecting Group Flexibility: The allyl group in the target compound allows selective removal under mild conditions (e.g., Pd(0)/Bu3SnH), unlike benzyl or benzylidene groups requiring harsher methods (H2/Pd-C or acid hydrolysis) . Benzylidene acetals (common in 4,6-protection) enhance regioselectivity during glycosylation compared to non-cyclic protectants like acetyl .
Reactivity in Synthesis: Compounds with 4-nitrophenyl aglycones (e.g., CAS 58056-41-0) act as glycosyl donors in enzyme assays, whereas the target compound is typically a glycosyl acceptor . Tri-O-benzyl derivatives exhibit higher molecular weights and lipophilicity, making them suitable for lipid-based drug formulations .
Stability and Solubility: Acetylated derivatives (e.g., Methyl 3-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside) are more soluble in polar solvents but less stable under basic conditions compared to benzyl-protected analogs .
Biological Activity
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS No. 210297-54-4) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 412.48 g/mol
- CAS Number : 210297-54-4
- Synthesis : This compound can be synthesized from α-D-mannopyranoside through various glycosylation reactions involving benzyl and allyl protecting groups .
Biological Activity
Research indicates that Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of mannopyranosides possess antimicrobial properties. For instance, similar glycosides have demonstrated activity against various bacterial strains, suggesting that Methyl 2-O-allyl-3-O-benzylidene derivatives may also exhibit such effects .
Immunomodulatory Effects
The compound has been implicated in immunological studies, where it interacts with various receptors involved in immune response regulation. It has shown potential in modulating the activity of T-cells and influencing cytokine production, which is crucial for immune system functioning .
Glycosylation Selectivity
Research on glycosylation reactions involving this compound indicates that the presence of the benzylidene and allyl groups significantly affects the stereoselectivity of glycosylation reactions. This selectivity is essential for synthesizing other biologically active compounds .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various mannopyranoside derivatives, Methyl 2-O-allyl-3-O-benzylidene-α-D-mannopyranoside was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent .
Case Study: Immunomodulatory Effects
Another study focused on the immunomodulatory potential of this compound revealed that it could enhance the proliferation of T-cells when administered in vitro. The mechanism was linked to the modulation of specific surface receptors on T-cells, leading to increased cytokine release and enhanced immune response .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing allyl and benzyl protecting groups in the synthesis of methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside?
- Methodological Answer : The synthesis involves sequential protection of hydroxyl groups. For example, the allyl group at the 2-O position is introduced via regioselective alkylation using allyl chloride (Alloc-Cl) in the presence of TMEDA in CH₂Cl₂, while the 3-O-benzyl group is added using benzyl bromide (BnBr) with Bu₂SnO and Bu₄NBr as catalysts under reflux conditions. The 4,6-O-benzylidene acetal is formed via acid-catalyzed condensation of benzaldehyde derivatives. Purification typically employs column chromatography with gradients like ethyl acetate/hexane .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming regiochemistry and stereochemistry. Mass spectrometry (MALDI-TOF-MS or ESI-MS) validates molecular weight. For crystalline derivatives, X-ray diffraction provides unambiguous conformational data, particularly for the benzylidene acetal ring puckering and glycosidic bond angles .
Q. What solvents and catalysts are optimal for glycosylation reactions involving this compound?
- Methodological Answer : Anhydrous CH₂Cl₂ or toluene with molecular sieves (4 Å) is preferred to scavenge moisture. Catalysts like N-iodosuccinimide (NIS) combined with triflic acid (TfOH) or AgOTf at low temperatures (−30°C to 0°C) promote efficient glycosidic bond formation. Triethylamine (Et₃N) is used to quench reactions .
Advanced Research Questions
Q. How does the 4,6-O-benzylidene group influence the reactivity of the 2- and 3-hydroxyl groups in regioselective functionalization?
- Methodological Answer : The rigid benzylidene acetal locks the pyranose ring in a ^1C₄ conformation, sterically shielding the 4- and 6-positions while increasing nucleophilicity at the 2- and 3-OH groups. This allows selective allylation or benzoylation at these positions. Kinetic studies using competing electrophiles (e.g., Alloc-Cl vs. BnBr) under controlled conditions can quantify regioselectivity .
Q. What experimental approaches resolve contradictions in glycosylation yields when using this compound as a donor?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., hydrolysis or aglycone transfer). Systematic optimization involves:
- Screening promoters (e.g., TMSOTf vs. BF₃·OEt₂).
- Adjusting temperature (−78°C to room temperature).
- Monitoring reaction progress via TLC or LC-MS.
Example: Lower temperatures (−30°C) with NIS/AgOTf suppress side reactions, improving yields to 72–78% in oligosaccharide syntheses .
Q. How can isotopic labeling (e.g., ¹³C) at specific positions enhance structural analysis of derivatives?
- Methodological Answer : Isotopic labeling (e.g., at the 6-position via ^13C-enriched precursors) enables precise tracking of glycosylation stereochemistry using NMR. For example, ¹³C-labeled methyl mannopyranosides show distinct J-coupling patterns in HSQC experiments, clarifying anomeric configuration and glycosidic linkage conformations .
Q. What strategies mitigate challenges in deprotecting benzylidene acetals without degrading allyl groups?
- Methodological Answer : Acidic hydrolysis (e.g., 80% acetic acid at 60°C) selectively cleaves benzylidene acetals while preserving acid-labile allyl groups. Alternatively, hydrogenolysis with Pd(OH)₂/C under H₂ at 1 atm removes benzyl groups but risks hydrogenating allyl moieties; careful monitoring via FT-IR (C=C stretch at 1640 cm⁻¹) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
